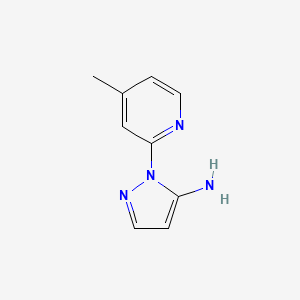

1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole and pyridine moieties. The primary IUPAC designation recognizes the compound as 2-(4-methylpyridin-2-yl)pyrazol-3-amine, reflecting the positioning of the 4-methylpyridine substituent at the 2-position of the pyrazole ring and the amino group at the 3-position. This nomenclature system acknowledges the pyrazole ring as the principal structural framework while identifying the pyridine component as a substituent group.

The compound maintains consistent identification across multiple chemical databases and regulatory systems through standardized molecular identifiers. The Chemical Abstracts Service registry number 1250693-08-3 provides unambiguous identification within the comprehensive chemical literature database system. The molecular formula C9H10N4 indicates the presence of nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms, establishing the fundamental elemental composition of this heterocyclic system. The calculated molecular weight of 174.21 grams per mole corresponds to the sum of atomic masses within the molecular structure.

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-4-11-9(6-7)13-8(10)3-5-12-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLPWHGNIJCMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Pyrazole Cyclization

- Starting Materials: 4-methyl-2-pyridinecarboxaldehyde and hydrazine hydrate.

- Reaction Conditions: Typically carried out in an appropriate solvent like ethanol or methanol under reflux.

- Mechanism: The aldehyde reacts with hydrazine to form a hydrazone intermediate, which upon cyclization forms the pyrazole ring, yielding the target compound.

Industrial Optimization Techniques

Industrial synthesis focuses on maximizing yield and purity through:

- Use of catalysts to enhance reaction rates.

- Controlled temperature and pH to favor desired cyclization.

- Purification methods such as recrystallization and chromatographic techniques to isolate pure product.

Alternative Synthetic Routes and Enhancements

Several alternative methods and enhancements have been reported:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Microwave-assisted synthesis | DMF with DIPEA under microwave irradiation | >90 | Rapid reaction, energy-efficient |

| Heterocyclization with nitrile oxides | Standard organic solvents, ambient temperature | Quantitative | High selectivity for pyrazole formation |

| Coupling reactions (amide formation) | DCC and DMAP as coupling agents in organic solvents | >85 | Useful for derivatization and functionalization |

These methods improve efficiency and scalability for research and industrial purposes.

Mechanistic Insights and Reaction Analysis

- Oxidation Reactions: The amine group on the pyrazole ring can be oxidized to N-oxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions: Sodium borohydride or lithium aluminum hydride can reduce the compound to derivatives with modified electronic properties.

- Nucleophilic Substitution: The amine group participates in substitution reactions with alkyl halides or acyl chlorides under basic conditions, enabling the synthesis of various substituted derivatives.

These transformations highlight the compound's synthetic versatility.

Comparative Synthetic Approaches in Related Pyrazole Derivatives

Research on pyrazolone derivatives provides insights into related synthetic strategies:

- Pyrazolone synthesis often involves hydrazine derivatives reacting with β-ketoesters (e.g., ethyl acetoacetate) under acidic or reflux conditions.

- Alkylation (N- or O-methylation) and Mannich reactions are common for functionalizing pyrazole rings.

- Protective group strategies and multi-step conversions (e.g., Schotten–Baumann reactions) are employed to achieve desired substitution patterns.

Although these methods focus on different pyrazole derivatives, the principles are applicable to the preparation and derivatization of this compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| Hydrazone formation | 4-methyl-2-pyridinecarboxaldehyde + hydrazine hydrate, reflux in ethanol | Formation of hydrazone intermediate | High yield |

| Cyclization to pyrazole ring | Heating or microwave irradiation in DMF with DIPEA | Intramolecular cyclization forming pyrazole | >90% yield (microwave) |

| Purification | Recrystallization or chromatography | Isolation of pure compound | High purity |

| Optional derivatization | Oxidants (e.g., H2O2), reductants (e.g., NaBH4), alkyl halides | Functional group modifications | Variable yields |

Research Findings and Practical Notes

- Microwave-assisted synthesis significantly reduces reaction time while maintaining high yield and purity.

- The choice of solvent and base (e.g., DIPEA) influences cyclization efficiency.

- Purification techniques must be optimized to remove side-products, especially in scale-up.

- The compound's amine group is a versatile handle for further chemical modifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that derivatives of 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine exhibit potential anticancer properties. For instance, compounds with similar pyrazole structures have been shown to act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and can induce apoptosis in cancer cells .

Case Study:

A study focused on the synthesis of various isoxazole derivatives demonstrated that compounds derived from pyrazole structures, including this compound, exhibited significant inhibitory activity against different HDAC isoforms. One particular derivative showed an IC₅₀ value significantly lower than other tested compounds, indicating its potential as an effective anticancer agent .

2. Neuropharmacology:

The compound has been explored for its role as a phosphodiesterase (PDE) inhibitor. Specifically, it has been linked to cognitive enhancement in preclinical models of neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease.

Case Study:

In a recent investigation, a related compound demonstrated dose-dependent increases in cyclic guanosine monophosphate (cGMP) levels in the rat brain, correlating with improved cognitive function. This suggests that modifications to the pyrazole structure can enhance brain penetration and efficacy in treating cognitive impairments .

Synthetic Applications

1. Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocycles. Its ability to undergo various chemical reactions makes it valuable for creating new pharmaceutical agents.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | DMF with DIPEA under microwave | >90 |

| Heterocyclization | Reaction with nitrile oxides | Quantitative |

| Coupling Reactions | DCC and DMAP as coupling agents | >85 |

2. Development of Novel Therapeutics:

The compound has been utilized to develop new classes of PDE inhibitors, which are being investigated for their therapeutic potential in treating various conditions related to cognitive dysfunction.

Mechanism of Action

The mechanism of action of 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substitution at the Pyrazole 3-Position

Evidence highlights that substituents at the 3-position of the pyrazole core critically influence inhibitory activity. For example:

Regioisomeric Switching

A regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine (evidence in ) completely altered kinase selectivity:

- The former inhibited p38αMAP kinase, while the latter lost p38α activity but gained nanomolar potency against cancer-related kinases (Src, B-Raf, EGFR, VEGFR-2). For instance, compound 6a (4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) exhibited IC₅₀ values of <100 nM against multiple kinases .

Hybrid Heterocyclic Systems

- Imidazolyl Pyrazolopyridines : Derivatives synthesized from 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (234) via microwave irradiation demonstrated antiproliferative activity against MCF-7 cells (IC₅₀: 16.6–19.3 µg/mL) .

Key Takeaways

Structural Sensitivity: Minor changes in substituent position (e.g., regioisomerism) or heterocyclic fusion can drastically alter target selectivity and potency .

Synthetic Optimization : Microwave-assisted synthesis significantly enhances efficiency for pyrazol-5-amine derivatives .

Therapeutic Potential: Pyrazole derivatives with pyridinyl or fluorophenyl groups show promise as kinase inhibitors, particularly in oncology .

Biological Activity

1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a pyrazole ring substituted with a 4-methylpyridine group. This structural configuration allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Properties : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit tumor growth with IC50 values in the low micromolar range against multiple human cancer cell lines, including colon and lung cancers .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : Similar compounds have shown promise in modulating inflammatory pathways, potentially through the inhibition of NF-kB signaling and other pro-inflammatory mediators .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound is suggested to interact with various enzymes, including thrombin and cyclooxygenases (COX), leading to inhibition of their activity. This interaction is often mediated by the formation of covalent bonds with active site residues, enhancing the compound's efficacy as an inhibitor .

- Cellular Pathway Modulation : It has been shown to influence cellular pathways related to apoptosis and endoplasmic reticulum stress, indicating potential neuroprotective properties .

Case Studies and Experimental Data

A summary of notable studies involving this compound is presented below:

| Study | Biological Activity | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Anticancer | HeLa (cervical) | 2.76 µM | |

| Antimicrobial | S. aureus | 0.0039 mg/mL | |

| Thrombin Inhibition | N/A | 16 nM |

Additional Insights

Further modifications of the pyrazole structure have led to derivatives with enhanced biological activities. For example, certain derivatives have shown improved selectivity and potency against specific cancer cell lines compared to their parent compounds .

Q & A

Q. What are the common synthetic routes for 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions between hydrazine derivatives and ketones. For example, hydrazines react with 4-methylpyridine-2-carboxaldehyde under acidic or basic conditions to form the pyrazole core. Optimization involves adjusting catalysts (e.g., POCl₃ for acylation), temperature (80–120°C), and solvent polarity to enhance yield and selectivity . Continuous flow reactors may improve efficiency in multi-step syntheses .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR/IR : Proton environments (e.g., pyrazole NH₂ at δ 5.2–6.0 ppm) and carbonyl stretches (~1650 cm⁻¹) are analyzed .

- X-ray diffraction : Crystal structures (e.g., triclinic system, space group P1) provide bond lengths (C–N: ~1.34 Å) and dihedral angles between rings . SHELX software refines data, with R values <0.08 indicating high accuracy .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening includes:

- Antimicrobial assays : Disk diffusion against S. aureus or E. coli .

- Enzyme inhibition : IC₅₀ measurements against carbonic anhydrase or kinases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Contradictions may arise from tautomerism (e.g., NH₂ vs. NH forms) or regiochemical variations. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria .

- XRD comparison to correlate solid-state and solution structures .

- DFT calculations to predict dominant tautomers and compare with experimental data .

Q. What strategies improve regioselectivity in the synthesis of substituted derivatives?

Q. How does the 4-methylpyridin-2-yl substituent influence biological activity compared to other aryl groups?

The methylpyridinyl group enhances:

- Lipid solubility : LogP increases by ~0.5 vs. phenyl, improving membrane permeability .

- Target binding : Pyridine nitrogen coordinates with metalloenzymes (e.g., kinase ATP pockets) .

- Metabolic stability : Resistance to CYP450 oxidation compared to electron-rich aryl groups .

Q. What computational methods are used to study structure-activity relationships (SAR)?

Q. How is SHELXL employed to refine crystal structures of halogenated derivatives?

SHELXL handles challenges like:

- Disorder : Split-atom models for overlapping substituents (e.g., CF₃ groups) .

- Twinned data : HKLF 5 format refines twin fractions in cases of pseudo-merohedral twinning .

- High-resolution data : Anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms (e.g., Cl, Br) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 | |

| a, b, c (Å) | 8.5088, 9.8797, 10.4264 | |

| R₁ (I > 2σ(I)) | 0.070 | |

| Flack parameter | 0.05(8) (for chiral centers) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.